Lipoxamycin

Serine palmitoyltransferase Enzyme inhibition Species selectivity

Sourcing Lipoxamycin (CAS 32886-15-0) for your research program requires a compound with defined mechanism-of-action specificity and verified antifungal spectrum. Unlike generic antifungals, Lipoxamycin is a selective serine palmitoyltransferase (SPT) inhibitor (IC50 21 nM) with a distinct potency hierarchy against Candida spp. (MIC 0.25-16 µg/mL) and Cryptococcus neoformans. This makes it an essential tool for in vitro sphingolipid pathway interrogation, antifungal susceptibility reference panels, and medicinal chemistry SAR studies. Ensure your supply partner provides analytical documentation (e.g., HPLC purity ≥98%) to support reproducible target engagement and species-selectivity data.

Molecular Formula C19H36N2O5
Molecular Weight 372.5 g/mol
CAS No. 32886-15-0
Cat. No. B1675562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoxamycin
CAS32886-15-0
SynonymsLipoxamycin;  G-26146;  G 26146;  G26146;  Neoenactin M1; 
Molecular FormulaC19H36N2O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O
InChIInChI=1S/C19H36N2O5/c1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22/h15,18,22,26H,3-14,20H2,1-2H3/t18-/m0/s1
InChIKeyILLOYMPJYAVZKU-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lipoxamycin (CAS 32886-15-0): An SPT Inhibitor with Defined Antifungal Spectrum for Research Procurement


Lipoxamycin (CAS 32886-15-0) is an amino acid amide-class antifungal antibiotic originally isolated from Streptomyces virginiae var. lipoxae [1]. It functions as a potent inhibitor of serine palmitoyltransferase (SPT), the first committed enzyme in sphingolipid biosynthesis, with a reported IC50 of 21 nM against the Saccharomyces cerevisiae enzyme [2]. The compound exhibits selective antifungal activity against a panel of human-pathogenic fungi, with notably higher potency against Candida species and Cryptococcus neoformans [1][2]. Lipoxamycin is structurally characterized by a long alkyl chain and an amino-containing polar head group, which positions it within the sphingofungin class of natural product SPT inhibitors [2].

Why Lipoxamycin's Unique Sphingolipid Targeting and Spectrum Prevent Substitution by Other Antifungals


Generic substitution of Lipoxamycin with other serine palmitoyltransferase (SPT) inhibitors or broad-spectrum antifungals is precluded by its distinct molecular target engagement, species-specific potency profile, and inherent mammalian toxicity. Unlike many clinical antifungals that target ergosterol synthesis or the fungal cell wall, Lipoxamycin inhibits the first committed step in sphingolipid biosynthesis, a pathway essential for fungal viability but also conserved in mammals [1]. This mechanism-of-action difference means that compounds like fluconazole or amphotericin B are not functional replacements. Furthermore, among SPT inhibitors, Lipoxamycin demonstrates a unique potency hierarchy against Candida species and Cryptococcus neoformans that differs from that of myriocin or sphingofungins, as detailed in the quantitative evidence below [2]. The compound also exhibits high mammalian toxicity, a property that severely limits its in vivo utility and distinguishes it from less toxic SPT inhibitor analogs, making it a specialized tool for in vitro pathway interrogation rather than a broad therapeutic candidate [2].

Lipoxamycin (CAS 32886-15-0): Quantitative Evidence for Differentiated Selection vs. SPT Inhibitor Comparators


Potency Against Human SPT: Lipoxamycin Exhibits 10-Fold Greater Potency Compared to the Yeast Ortholog

Lipoxamycin's potency against human serine palmitoyltransferase (SPT) is reported to be approximately 10-fold higher than its potency against the Saccharomyces cerevisiae enzyme . This stands in contrast to many antifungal SPT inhibitors, which typically exhibit greater potency against the fungal enzyme, and suggests a potential for enhanced mammalian target engagement that may contribute to the compound's observed in vivo toxicity.

Serine palmitoyltransferase Enzyme inhibition Species selectivity

Antifungal Spectrum: Lipoxamycin's Differential Potency Against Cryptococcus neoformans vs. Candida Species

In disk diffusion and broth microdilution assays against a panel of human-pathogenic fungi, Lipoxamycin demonstrates a clear hierarchy of sensitivity, with Cryptococcus neoformans identified as the most susceptible organism, followed by various Candida species [1]. While quantitative MIC values for Candida range from 0.25 to 16 µg/mL, the specific MIC for C. neoformans is noted to be lower than this range [1]. This differential sensitivity profile distinguishes Lipoxamycin from other SPT inhibitors like myriocin, which is reported to have a broader and more potent antifungal spectrum including filamentous fungi, and from aureobasidin A, which has a narrower spectrum primarily against Candida [2].

Antifungal activity MIC Pathogenic fungi

In Vivo Toxicity: Lipoxamycin's High Mammalian Toxicity Distinguishes It as a Research-Only Tool

Lipoxamycin is reported to be highly toxic in mice when administered subcutaneously or topically [1]. This toxicity is postulated to be mechanism-based, as studies with a Chinese hamster ovary cell mutant demonstrate that SPT is an essential enzyme in mammalian cells [1]. In contrast, other SPT inhibitors like aureobasidin A have been advanced to Phase I clinical trials due to their more favorable therapeutic index [2]. This stark difference in in vivo tolerability positions Lipoxamycin as a valuable tool compound for in vitro mechanistic studies but precludes its consideration for therapeutic development or in vivo applications.

Toxicity In vivo Therapeutic index

Structural Differentiation: Lipoxamycin's Unique Long Alkyl Chain and Polar Head Group Distinguish It from Related SPT Inhibitors

Lipoxamycin possesses a distinct chemical architecture composed of a long alkyl chain and an amino-containing polar head group [1]. While it shares the general sphingofungin structural motif of a long-chain base mimic, its specific chain length and polar head group composition differ from those of sphingofungins, myriocin, and viridiofungins [2]. These structural variations are hypothesized to contribute to the observed differences in enzyme potency, species selectivity, and antifungal spectrum among this class of inhibitors.

Structure-activity relationship Chemical class Molecular recognition

Optimal Research and Industrial Application Scenarios for Lipoxamycin (CAS 32886-15-0)


In Vitro Investigation of Sphingolipid Biosynthesis in Fungal and Mammalian Systems

Lipoxamycin serves as a valuable pharmacological tool for dissecting the role of serine palmitoyltransferase (SPT) and sphingolipid biosynthesis in both fungal and mammalian cells. Its potent inhibition of SPT (IC50 21 nM against yeast enzyme) allows for the rapid and specific blockade of the sphingolipid pathway in vitro [1]. The compound's higher potency against human SPT (estimated ~10-fold lower IC50) makes it particularly useful for studying sphingolipid-dependent processes in human cell lines . Researchers can utilize Lipoxamycin to probe the cellular consequences of sphingolipid depletion, including effects on membrane organization, signal transduction, and cell viability.

Comparative Antifungal Susceptibility Testing and Spectrum Profiling

Due to its defined MIC range (0.25-16 µg/mL) against Candida species and its heightened potency against Cryptococcus neoformans, Lipoxamycin is well-suited for use as a reference compound in antifungal susceptibility testing panels [1]. Its unique spectrum, which differs from other SPT inhibitors like myriocin and aureobasidin A, allows for the characterization and differentiation of fungal strains based on their sensitivity to sphingolipid pathway disruption . This application is particularly relevant for academic and industrial microbiology laboratories engaged in antifungal drug discovery and resistance surveillance.

Structure-Activity Relationship (SAR) Studies for SPT Inhibitor Development

Lipoxamycin's distinct chemical structure, featuring a long alkyl chain and an amino-containing polar head group, provides a critical reference point for medicinal chemistry efforts aimed at developing novel SPT inhibitors with improved pharmacological properties [1]. Comparative studies with sphingofungins, myriocin, and viridiofungins can help delineate the structural determinants of enzyme potency, species selectivity, and toxicity . Lipoxamycin's high mammalian toxicity, while a liability for therapeutic use, serves as a key negative control in SAR studies designed to identify analogs with reduced off-target effects.

Mechanistic Toxicology Studies of Sphingolipid Pathway Inhibition

Given its high and mechanism-based toxicity in mice, Lipoxamycin is a valuable tool for investigating the toxicological consequences of systemic SPT inhibition [1]. In vitro studies using mammalian cell lines can model the cellular stress responses, apoptotic pathways, and metabolic disruptions that occur upon sphingolipid depletion [1]. This research is crucial for understanding the safety liabilities of targeting the sphingolipid pathway and for guiding the development of safer SPT inhibitors with a wider therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipoxamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.